

Application Note: GC-MS Analysis of Methyl 13methylpentadecanoate

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Compound of Interest

Compound Name: Methyl 13-methylpentadecanoate

Cat. No.: B164438

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Abstract

This application note details the analysis of **Methyl 13-methylpentadecanoate**, an anteiso-branched fatty acid methyl ester (FAME), using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive protocol for sample preparation, GC-MS instrument parameters, and expected results for the identification and quantification of this compound. The methods outlined are particularly relevant for researchers in microbiology, biofuel development, and lipidomics.

Introduction

Methyl 13-methylpentadecanoate (anteiso-C17:0) is a saturated branched-chain fatty acid methyl ester. Branched-chain fatty acids are commonly found in bacterial cell membranes and their analysis is crucial for bacterial identification and chemotaxonomy.[1] GC-MS is a powerful analytical technique for the separation, identification, and quantification of FAMEs due to its high resolution and sensitivity.[2] This note provides a detailed workflow and optimized parameters for the successful analysis of **Methyl 13-methylpentadecanoate**.

Chemical Properties



Property	Value	
Chemical Name	Methyl 13-methylpentadecanoate	
Synonyms	Pentadecanoic acid, 13-methyl-, methyl ester	
Molecular Formula	C17H34O2	
Molecular Weight	270.45 g/mol [3]	
CAS Number	5487-50-3[3]	

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

For accurate GC-MS analysis, fatty acids are typically derivatized to their corresponding methyl esters to increase their volatility. A common method is acid-catalyzed esterification.

Materials:

- Lipid-containing sample
- Methanolic HCl (1.25 M)
- Hexane (GC grade)
- Anhydrous sodium sulfate
- Glass reaction vials with PTFE-lined caps

Protocol:

- To a dried lipid extract, add 0.5 mL of 1.25 M methanolic HCl.[4]
- Seal the vial tightly and heat at 80°C for 1 hour.[4]
- Allow the vial to cool to room temperature.



- Add 1 mL of hexane and vortex for 1 minute to extract the FAMEs.
- Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean vial.
- Dry the hexane extract over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **Methyl 13-methylpentadecanoate**.

Parameter	Recommended Setting	
Gas Chromatograph	Agilent 7890 GC or equivalent	
Mass Spectrometer	Agilent 5975C MSD or equivalent	
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column[4]	
Carrier Gas	Helium at a constant flow of 1.0 mL/min	
Inlet Temperature	250°C	
Injection Volume	1 μL	
Split Ratio	10:1[4]	
Oven Temperature Program	Initial temperature of 100°C, hold for 2 minutes, ramp to 270°C at 5°C/min, and hold for 5 minutes.[1]	
MS Transfer Line Temp.	280°C	
Ion Source Temperature	230°C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Mass Scan Range	m/z 40-550	



Data Presentation Expected Retention Time

The retention time of **Methyl 13-methylpentadecanoate** will vary depending on the specific GC column and conditions used. As a branched-chain fatty acid, it will typically elute slightly earlier than its straight-chain isomer, Methyl heptadecanoate (C17:0). The use of retention indices relative to a series of n-alkane standards is recommended for more reliable identification.

Mass Spectral Data

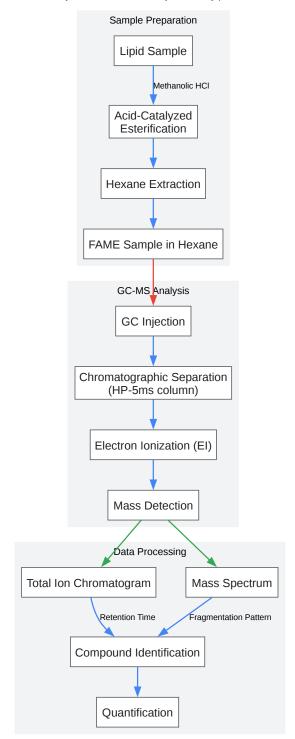
The mass spectrum of **Methyl 13-methylpentadecanoate** is characterized by specific fragmentation patterns for anteiso-FAMEs. The molecular ion (M⁺) peak is expected at m/z 270.

Key Diagnostic Ions for Methyl 13-methylpentadecanoate:

m/z	Relative Intensity (Predicted)	Ion Identity
74	High	McLafferty rearrangement product
87	High	[CH ₃ OC(O)(CH ₂) ₂] ⁺
213	Moderate	[M-57] ⁺ (Loss of isobutyl group)[5][6][7]
241	Moderate	[M-29]+ (Loss of ethyl group) [5][6][7]
270	Low to Moderate	[M]+ (Molecular ion)

Visualization GC-MS Analysis Workflow





GC-MS Analysis Workflow for Methyl 13-methylpentadecanoate

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Caption: Workflow for the GC-MS analysis of **Methyl 13-methylpentadecanoate**.



Conclusion

This application note provides a detailed and actionable protocol for the GC-MS analysis of **Methyl 13-methylpentadecanoate**. The provided experimental parameters and expected data will aid researchers in the successful identification and quantification of this branched-chain fatty acid methyl ester in various sample matrices. Adherence to the outlined sample preparation and instrument conditions will ensure reliable and reproducible results.

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